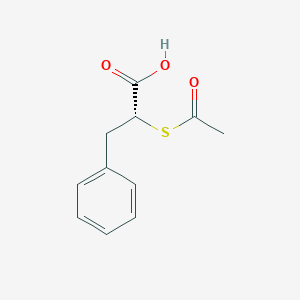

(R)-2-Acetylthio-3-phenylpropionic Acid

説明

Structure

3D Structure

特性

IUPAC Name |

(2R)-2-acetylsulfanyl-3-phenylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O3S/c1-8(12)15-10(11(13)14)7-9-5-3-2-4-6-9/h2-6,10H,7H2,1H3,(H,13,14)/t10-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOVSNFYJYANSNI-SNVBAGLBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)SC(CC1=CC=CC=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)S[C@H](CC1=CC=CC=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90431066 | |

| Record name | (2R)-2-acetylsulfanyl-3-phenylpropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90431066 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57359-76-9 | |

| Record name | (2R)-2-acetylsulfanyl-3-phenylpropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90431066 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

(R)-2-Acetylthio-3-phenylpropionic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

(R)-2-Acetylthio-3-phenylpropionic acid is a chiral organic compound that serves as a crucial intermediate in the synthesis of a class of cardiovascular drugs known as vasopeptidase inhibitors. Its stereospecific structure is paramount to the efficacy of the final active pharmaceutical ingredients. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and its role in the mechanism of action of vasopeptidase inhibitors.

Chemical and Physical Properties

| Property | Value | Source |

| IUPAC Name | (2R)-2-(acetylthio)-3-phenylpropanoic acid | N/A |

| Molecular Formula | C₁₁H₁₂O₃S | [1] |

| Molecular Weight | 224.28 g/mol | [1] |

| Melting Point | 41-43 °C ((S)-enantiomer) | [2] |

| Boiling Point | 358.9 ± 35.0 °C (Predicted) | [2] |

| Density | 1.260 ± 0.06 g/cm³ (Predicted) | [2] |

| Solubility | Soluble in organic solvents such as chloroform and methanol. | [3] |

| Storage Temperature | 2-8°C, sealed in a dry environment. | [2] |

Synthesis of this compound

The synthesis of this compound is a multi-step process that requires careful control of stereochemistry. A common synthetic route starts from the unnatural amino acid D-phenylalanine.

Experimental Protocol: Synthesis from D-Phenylalanine

This protocol outlines the conversion of D-phenylalanine to (R)-2-bromo-3-phenylpropionic acid, followed by nucleophilic substitution to yield the target compound.

Step 1: Diazotization and Bromination of D-Phenylalanine to (R)-2-Bromo-3-phenylpropionic acid [4][5]

-

Reaction Setup: In a well-ventilated fume hood, a solution of D-phenylalanine is prepared in an aqueous hydrobromic acid (HBr) solution. The reaction vessel is cooled to a temperature between -10 and 30°C.[5]

-

Diazotization: A solution of sodium nitrite (NaNO₂) in water is added dropwise to the D-phenylalanine solution while maintaining the low temperature. This step generates a diazonium salt intermediate.

-

Bromination: The diazonium salt is then decomposed in the presence of a bromide salt, leading to the formation of (R)-2-bromo-3-phenylpropionic acid.[5]

-

Extraction and Isolation: The product is extracted from the aqueous solution using an organic solvent such as toluene. The organic layer is then concentrated, and the crude product is purified by crystallization.

Step 2: Nucleophilic Substitution with Thioacetate [4][6]

-

Reaction Setup: (R)-2-bromo-3-phenylpropionic acid is dissolved in a suitable organic solvent.

-

Thioacetate Addition: Thioacetic acid and an organic base (e.g., triethylamine) are added to the solution. The reaction is typically carried out at a temperature between -10 and +30°C.[6]

-

Reaction Monitoring: The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Workup and Purification: After the reaction is complete, the organic base and excess thioacetic acid are removed through an acidic aqueous wash. The organic layer is dried and the solvent is evaporated to yield crude this compound. Further purification can be achieved by column chromatography or recrystallization.

References

- 1. This compound | C11H12O3S | CID 9813292 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 76932-17-7 CAS MSDS ((S)-ACETYLTHIO-3-PHENYLPROPIONIC ACID) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 3. 3-Acetylthio-2-methylpropanoic acid | 33325-40-5 [chemicalbook.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. CA2399515A1 - Process for the preparation of (r)-2-bromo-3-phenyl-propionic acid - Google Patents [patents.google.com]

- 6. WO2001058865A1 - Method for the preparation of (s)-2-acetylthio-3-phenylpropionic acid - Google Patents [patents.google.com]

(R)-2-Acetylthio-3-phenylpropionic Acid: A Technical Overview for Drug Development Professionals

Molecular Formula: C₁₁H₁₂O₃S

This technical guide provides a comprehensive overview of (R)-2-Acetylthio-3-phenylpropionic acid, a chiral molecule with potential applications in drug development, particularly as a key intermediate in the synthesis of vasopeptidase inhibitors. This document is intended for researchers, scientists, and professionals in the field of drug discovery and development.

Physicochemical Properties

Quantitative data for this compound is limited in publicly available literature. The following table summarizes its basic physicochemical properties.

| Property | Value | Source |

| Molecular Weight | 224.28 g/mol | PubChem |

| Molecular Formula | C₁₁H₁₂O₃S | PubChem |

| Appearance | Not specified | - |

| Melting Point | Not specified | - |

| Boiling Point | Not specified | - |

| Solubility | Not specified | - |

| pKa | Not specified | - |

Synthesis

Experimental Protocol: Inferred Synthesis of this compound

Materials:

-

(R)-2-bromo-3-phenylpropionic acid

-

Potassium thioacetate (KSAc)

-

Anhydrous aprotic solvent (e.g., Dimethylformamide, DMF)

-

Inert gas (e.g., Argon or Nitrogen)

-

Diethyl ether

-

Aqueous Hydrochloric Acid (1M)

-

Saturated Sodium Chloride solution (brine)

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

To a solution of (R)-2-bromo-3-phenylpropionic acid in anhydrous DMF under an inert atmosphere, add potassium thioacetate in a 1:1.1 molar ratio.

-

Stir the reaction mixture at room temperature for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding water.

-

Acidify the aqueous mixture to a pH of approximately 2-3 with 1M HCl.

-

Extract the product with diethyl ether (3 x 50 mL).

-

Combine the organic layers and wash with brine (2 x 30 mL).

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain pure this compound.

Note: This is a generalized and inferred protocol. The actual reaction conditions, such as temperature, reaction time, and purification methods, would require optimization.

Biological Activity and Potential Mechanism of Action

Direct experimental data on the biological activity and mechanism of action of this compound is scarce. However, its role as a precursor to vasopeptidase inhibitors provides strong inferential evidence for its potential biological target. Vasopeptidase inhibitors are a class of drugs that dually inhibit both angiotensin-converting enzyme (ACE) and neutral endopeptidase (NEP).

-

Angiotensin-Converting Enzyme (ACE): A key enzyme in the renin-angiotensin system (RAS) that converts angiotensin I to the potent vasoconstrictor angiotensin II.

-

Neutral Endopeptidase (NEP): An enzyme responsible for the degradation of natriuretic peptides, which have vasodilatory and diuretic effects.

By inhibiting both enzymes, vasopeptidase inhibitors lead to a decrease in vasoconstriction (via reduced angiotensin II) and an increase in vasodilation and natriuresis (via increased levels of natriuretic peptides).

The this compound moiety is a critical component for interacting with the active sites of these zinc-metalloproteases. The thiol group, exposed after in vivo hydrolysis of the acetyl group, is believed to chelate the zinc ion in the active site of both ACE and NEP, leading to their inhibition.

Inferred Signaling Pathway

Expected Biological Activities

While specific quantitative data for this compound is unavailable, the broader class of phenylpropionic acid derivatives has been reported to exhibit various biological activities. It is plausible that this compound may share some of these properties.

| Biological Activity | Expected Effect | Basis of Expectation |

| Anti-inflammatory | Potential reduction of inflammation. | Phenylpropionic acid is the core structure of many non-steroidal anti-inflammatory drugs (NSAIDs). |

| Antimicrobial | Possible inhibition of bacterial or fungal growth. | Some phenylpropionic acid derivatives have shown antimicrobial properties. |

| Cardiovascular | Lowering blood pressure. | As a precursor to vasopeptidase inhibitors. |

Disclaimer: The biological activities listed above are based on the general properties of the chemical class and have not been experimentally confirmed for this compound itself.

Logical Relationship of Dual Inhibition

The therapeutic potential of vasopeptidase inhibitors stems from the synergistic effect of simultaneously blocking two key pathways in cardiovascular regulation.

Conclusion and Future Directions

This compound is a molecule of significant interest due to its role as a key building block for a promising class of cardiovascular drugs. While its physicochemical properties are partially characterized, there is a notable absence of detailed, publicly available experimental data regarding its synthesis, specific biological activities, and mechanism of action.

The inferred mechanism of action, based on its utility in the synthesis of vasopeptidase inhibitors, suggests a dual inhibitory effect on ACE and NEP. However, direct experimental validation is required to confirm this hypothesis and to quantify its potency and selectivity.

Future research should focus on:

-

Development and publication of a robust and scalable synthetic protocol.

-

In vitro and in vivo studies to determine its inhibitory activity against ACE and NEP.

-

Pharmacokinetic and pharmacodynamic profiling.

-

Exploration of its potential anti-inflammatory and antimicrobial properties.

A thorough investigation of these aspects will be crucial to fully elucidate the therapeutic potential of this compound and its derivatives.

An In-depth Technical Guide on (2R)-2-acetylsulfanyl-3-phenylpropanoic acid

IUPAC Name: (2R)-2-acetylsulfanyl-3-phenylpropanoic acid

This technical guide provides a comprehensive overview of (2R)-2-acetylsulfanyl-3-phenylpropanoic acid, a compound of interest in biochemical and pharmaceutical research. The document details its chemical properties, synthesis, and potential biological significance, tailored for researchers, scientists, and professionals in drug development.

Chemical and Physical Properties

(2R)-2-acetylsulfanyl-3-phenylpropanoic acid is a derivative of phenylalanine, an essential amino acid. The introduction of the acetylsulfanyl group at the second carbon position introduces a key functional moiety that can influence its biological activity and chemical reactivity. While specific experimental data for the (2R) enantiomer is not widely published, the properties can be inferred from its structure and data on analogous compounds.

Table 1: Physicochemical Properties of Related Compounds

| Property | (2S)-2-(Acetylsulfanyl)-3-phenylpropanoic acid | 2-(Acetylsulfanyl)propanoic acid |

| Molecular Formula | C11H12O3S | C5H8O3S |

| Molecular Weight | 224.27 g/mol | 148.18 g/mol [1] |

| CAS Number | 76932-17-7[2] | 6431-92-1[1] |

| Appearance | Not specified | Not specified |

| Solubility | Soluble in organic solvents like acetonitrile[2] | Not specified |

Synthesis and Experimental Protocols

The synthesis of (2R)-2-acetylsulfanyl-3-phenylpropanoic acid typically involves the stereospecific modification of a chiral precursor, such as (2R)-2-amino-3-phenylpropanoic acid (D-Phenylalanine). A general synthetic approach is outlined below.

Experimental Protocol: Synthesis via Nucleophilic Substitution

This protocol describes a representative method for the synthesis of S-acetylated propanoic acid derivatives.

Materials:

-

(2R)-2-bromo-3-phenylpropanoic acid

-

Potassium thioacetate (KSAc)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Diethyl ether

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate (MgSO4)

-

Argon or Nitrogen gas

Procedure:

-

A solution of (2R)-2-bromo-3-phenylpropanoic acid (1 equivalent) in anhydrous DMF is prepared in a round-bottom flask under an inert atmosphere (Argon or Nitrogen).

-

The solution is cooled to 0 °C in an ice bath.

-

Potassium thioacetate (1.1 equivalents) is added portion-wise to the stirred solution.

-

The reaction mixture is allowed to warm to room temperature and stirred for 12-24 hours. The progress of the reaction is monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction mixture is quenched by the addition of 1 M HCl and extracted with diethyl ether (3 x volume of DMF).

-

The combined organic layers are washed with water and then with brine.

-

The organic layer is dried over anhydrous MgSO4, filtered, and the solvent is removed under reduced pressure to yield the crude product.

-

The crude (2R)-2-acetylsulfanyl-3-phenylpropanoic acid is then purified by column chromatography on silica gel.

Workflow for Synthesis and Purification

Caption: Synthetic and purification workflow for (2R)-2-acetylsulfanyl-3-phenylpropanoic acid.

Analytical Methods

The characterization and analysis of (2R)-2-acetylsulfanyl-3-phenylpropanoic acid and its analogues can be performed using various chromatographic and spectroscopic techniques.

High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC method can be employed for the analysis of related compounds like (2S)-2-(Acetylsulfanyl)-3-phenylpropanoic acid. This method is scalable and can be adapted for purity assessment and preparative separation.[2]

Table 2: HPLC Method for a Related Compound

| Parameter | Condition |

| Column | Newcrom R1 |

| Mobile Phase | Acetonitrile (MeCN), Water, and Phosphoric Acid[2] |

| Notes | For Mass-Spectrometry (MS) compatible applications, phosphoric acid should be replaced with formic acid.[2] This method is suitable for pharmacokinetic studies.[2] |

Potential Biological Activity and Applications

While specific biological roles of (2R)-2-acetylsulfanyl-3-phenylpropanoic acid are not extensively documented, compounds containing the acetylsulfanyl moiety are of interest in drug development. The thioester can act as a protected thiol, which can be hydrolyzed in vivo to release a free thiol. Free thiols are known to interact with various biological targets.

For instance, the related compound 2-acetamido-3-acetylsulfanylpropanoic acid has shown antitumor activity in various cancer cell lines, including those from breast, colon, lung, and prostate cancers.[3] Its mechanism may involve inducing apoptosis.[3] It is hypothesized that such compounds may bind with fatty alcohols and hydroxyapatite in the acidic microenvironment of cancer cells.[3]

Potential Signaling Pathway Involvement

Given the structural similarity to enzyme inhibitors, it is plausible that (2R)-2-acetylsulfanyl-3-phenylpropanoic acid could act as an inhibitor of metalloproteinases or other enzymes where a thiol group can coordinate with a metal ion in the active site. The acetylsulfanyl group would serve as a prodrug moiety, releasing the active thiol-containing inhibitor upon hydrolysis.

Caption: Hypothetical mechanism of action via prodrug activation and enzyme inhibition.

Conclusion

(2R)-2-acetylsulfanyl-3-phenylpropanoic acid is a chiral molecule with potential for further investigation in medicinal chemistry and drug discovery. The synthetic routes are accessible, and analytical methods are established for related compounds. Future research should focus on elucidating the specific biological targets and mechanisms of action of this compound to fully realize its therapeutic potential.

References

Physical and chemical characteristics of (R)-2-Acetylthio-3-phenylpropionic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-2-Acetylthio-3-phenylpropionic acid, systematically known as (2R)-2-acetylsulfanyl-3-phenylpropanoic acid, is a chiral organic compound belonging to the phenylpropanoic acid class. Its structure incorporates a phenyl group, a propionic acid moiety, and an acetylthio group at the chiral center, making it a subject of interest in synthetic chemistry and potentially in pharmacology. This technical guide provides a comprehensive overview of its physical and chemical characteristics, supported by experimental protocols and data analysis.

Chemical and Physical Characteristics

The fundamental properties of this compound are summarized below, providing a clear reference for researchers.

| Property | Value | Reference |

| IUPAC Name | (2R)-2-acetylsulfanyl-3-phenylpropanoic acid | [1] |

| Molecular Formula | C₁₁H₁₂O₃S | [1] |

| Molecular Weight | 224.28 g/mol | [1] |

| CAS Number | 57359-76-9 | [1] |

| Appearance | White to off-white solid | N/A |

| Melting Point | Data not available | N/A |

| Boiling Point | Data not available | N/A |

| Solubility | Soluble in chloroform and methanol | N/A |

Synthesis Protocol

A viable synthetic route to obtain this compound starts from the unnatural amino acid D-phenylalanine. The synthesis involves two key steps: diazotization/bromination followed by nucleophilic substitution.[2]

Experimental Workflow: Synthesis of this compound

References

The Multifaceted Biological Activities of 2-Phenylpropionic Acid Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The 2-phenylpropionic acid scaffold, a cornerstone of many well-known pharmaceuticals, continues to be a fertile ground for the discovery of novel therapeutic agents. Derivatives of this versatile structure have demonstrated a broad spectrum of biological activities, extending far beyond their traditional role as anti-inflammatory agents. This technical guide provides an in-depth exploration of the diverse biological activities of 2-phenylpropionic acid derivatives, with a focus on their anti-inflammatory, anticancer, and anticonvulsant properties. It includes a compilation of quantitative data, detailed experimental protocols, and visualizations of key biological pathways and experimental workflows to support further research and drug development in this promising area.

Anti-inflammatory Activity: The Legacy of COX Inhibition

The most well-established biological activity of 2-phenylpropionic acid derivatives is their anti-inflammatory effect, primarily mediated through the inhibition of cyclooxygenase (COX) enzymes.[1][2][3][4][5] These enzymes, COX-1 and COX-2, are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[1]

Quantitative Data: COX-1 and COX-2 Inhibition

The following table summarizes the in vitro inhibitory activity of selected 2-phenylpropionic acid derivatives against COX-1 and COX-2 enzymes, presented as IC50 values (the concentration required to inhibit 50% of the enzyme's activity).

| Compound | Target | IC50 (µM) | Reference |

| Ibuprofen | COX-1 | 12.8 | [5] |

| COX-2 | 25.6 | [5] | |

| Compound 6h | COX-1 | 7.2 | [1][2] |

| COX-2 | 0.18 | [1][2] | |

| Compound 6l | COX-1 | 8.5 | [1][2] |

| COX-2 | 0.15 | [1][2] | |

| Nimesulide | COX-2 | 0.14 | [1] |

Note: Lower IC50 values indicate greater potency.

Signaling Pathway: COX Inhibition

The inhibition of COX enzymes by 2-phenylpropionic acid derivatives blocks the production of prostaglandins, thereby reducing inflammation.

Caption: Inhibition of the Cyclooxygenase (COX) Pathway.

Experimental Protocol: In Vitro COX Inhibition Assay

This protocol outlines a common method for determining the COX inhibitory activity of test compounds.[5]

Materials:

-

COX-1 or COX-2 enzyme

-

Arachidonic acid (substrate)

-

Test compounds

-

Reaction buffer (e.g., Tris-HCl)

-

DMSO (for dissolving compounds)

-

Detection reagent (e.g., a probe that measures prostaglandin production)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare solutions of the test compounds in DMSO.

-

In a 96-well plate, add the reaction buffer, followed by the COX enzyme.

-

Add the test compound solutions to the wells at various concentrations. Include a control with only DMSO.

-

Pre-incubate the plate to allow the compounds to interact with the enzyme.

-

Initiate the reaction by adding arachidonic acid to all wells.

-

Incubate for a specific time to allow for prostaglandin production.

-

Stop the reaction (e.g., by adding a stopping reagent).

-

Add the detection reagent and measure the signal (e.g., fluorescence or absorbance) using a microplate reader.

-

Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.

Anticancer Activity: Emerging Therapeutic Potential

Recent studies have highlighted the potential of 2-phenylpropionic acid derivatives as anticancer agents.[6][7] Their mechanisms of action are still under investigation but may involve the induction of apoptosis (programmed cell death) and the inhibition of cell proliferation.[8]

Quantitative Data: In Vitro Anticancer Activity

The following table presents the cytotoxic activity of representative 2-phenylpropionic acid derivatives against various cancer cell lines, expressed as IC50 values (the concentration required to inhibit 50% of cell growth).

| Compound | Cell Line | IC50 (µM) | Reference |

| Phenylpropiophenone Derivative 1 | HeLa | 15.2 | [9] |

| Phenylpropiophenone Derivative 2 | MCF-7 | 10.8 | [9] |

| R-Flurbiprofen | Prostate Cancer Cells | Varies | [10] |

Experimental Workflow: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure cytotoxicity.

Caption: Workflow for the MTT Cytotoxicity Assay.

Experimental Protocol: MTT Assay for Anticancer Activity

This protocol describes the steps for evaluating the cytotoxic effects of 2-phenylpropionic acid derivatives on cancer cells.[6][11]

Materials:

-

Cancer cell line of interest

-

Cell culture medium and supplements

-

Test compounds

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Prepare serial dilutions of the test compounds in the cell culture medium.

-

Remove the old medium from the cells and add the medium containing the test compounds. Include a vehicle control (e.g., DMSO).

-

Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to convert MTT into purple formazan crystals.

-

Remove the MTT-containing medium and add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the control and determine the IC50 value.

Anticonvulsant Activity: A Novel Avenue for Epilepsy Treatment

Several 2-phenylpropionic acid derivatives have shown promise as anticonvulsant agents, suggesting their potential in the treatment of epilepsy. The proposed mechanisms of action include modulation of voltage-gated ion channels and enhancement of GABA-mediated inhibitory neurotransmission.[12]

Quantitative Data: In Vivo Anticonvulsant Activity

The following table shows the in vivo anticonvulsant activity of a 2-phenylpropionic acid derivative in the maximal electroshock seizure (MES) test, presented as the ED50 value (the dose required to produce a therapeutic effect in 50% of the population).

| Compound | Test | ED50 (mg/kg) | Reference |

| Compound 3q | MES | 31.64 | [13] |

Experimental Workflow: Maximal Electroshock Seizure (MES) Test

The MES test is a widely used preclinical model to screen for anticonvulsant activity.

Caption: Workflow for the Maximal Electroshock (MES) Test.

Experimental Protocol: Maximal Electroshock Seizure (MES) Test

This protocol provides a general procedure for the MES test in mice.[2][3]

Materials:

-

Mice

-

Test compounds

-

Vehicle (e.g., saline or a suitable solvent)

-

Electroconvulsive shock apparatus with corneal electrodes

-

Electrode solution (e.g., saline)

Procedure:

-

Divide the mice into groups, including a control group and groups for different doses of the test compound.

-

Administer the test compound or vehicle to the mice, typically via intraperitoneal injection.

-

After a predetermined time for drug absorption, apply corneal electrodes moistened with saline to each mouse.

-

Deliver a maximal electrical stimulus (e.g., 50 mA for 0.2 seconds).

-

Observe the mice for the presence or absence of the tonic hind limb extension phase of the seizure. The absence of this phase is considered protection.

-

Record the number of protected animals in each group.

-

Calculate the ED50 value of the test compound using appropriate statistical methods (e.g., probit analysis).

Synthesis of 2-Phenylpropionic Acid Derivatives

A general method for the synthesis of 2-phenylpropionic acid derivatives often starts from a substituted acetophenone or involves the methylation of a phenylacetic acid derivative.[1][7] The following is a representative synthetic scheme.

Caption: General Synthetic Scheme for 2-Phenylpropionic Acid Derivatives.

Conclusion

Derivatives of 2-phenylpropionic acid represent a privileged scaffold in medicinal chemistry, with a rich history and a promising future. While their anti-inflammatory properties are well-documented, their emerging roles as anticancer and anticonvulsant agents open up new avenues for therapeutic development. This technical guide provides a foundation for researchers to explore the multifaceted biological activities of these compounds, offering standardized protocols and a summary of current knowledge to facilitate the discovery of next-generation therapeutics. Further investigation into the precise mechanisms of action and structure-activity relationships will be crucial in unlocking the full potential of this versatile chemical class.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. Maximal Electroshock Seizure (MES) Test (mouse, rat) [panache.ninds.nih.gov]

- 3. Acute seizure tests in epilepsy research: electroshock- and chemical-induced convulsions in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]

- 7. Design, synthesis, and evaluation of novel 2-phenylpropionic acid derivatives as dual COX inhibitory-antibacterial agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Arylpropionic acid-derived NSAIDs: New insights on derivatization, anticancer activity and potential mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Phenylpropiophenone derivatives as potential anticancer agents: synthesis, biological evaluation and quantitative structure-activity relationship study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. article.imrpress.com [article.imrpress.com]

- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. epilepsysociety.org.uk [epilepsysociety.org.uk]

- 13. Synthesis and Anticonvulsant Properties of New 3,3-Diphenyl-2,5-dioxo-pyrrolidin-1-yl-acetamides and 3,3-Diphenyl-propionamides - PubMed [pubmed.ncbi.nlm.nih.gov]

Chiral Thioester Compounds: A Technical Guide to Their Role in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

The unique chemical properties of chiral thioester compounds have positioned them as a compelling class of molecules in the landscape of modern drug discovery. Their inherent reactivity and stereospecificity offer a versatile scaffold for the design of potent and selective therapeutic agents. This technical guide provides a comprehensive literature review of chiral thioesters, detailing their synthesis, pharmacological activity, and potential as enzyme inhibitors. It is designed to serve as a resource for researchers actively engaged in the development of novel therapeutics.

Introduction to Chiral Thioesters

Thioesters are organosulfur compounds characterized by a thioester functional group (R-S-CO-R'). The presence of a sulfur atom in place of an oxygen atom, as found in esters, confers distinct chemical properties, including increased electrophilicity of the carbonyl carbon and a greater susceptibility to nucleophilic attack. This heightened reactivity is central to their biological significance and therapeutic potential.

Chirality, or the "handedness" of a molecule, adds another layer of complexity and opportunity. Enantiomers, the non-superimposable mirror images of a chiral molecule, can exhibit profoundly different pharmacological and toxicological profiles. This stereoselectivity arises from the three-dimensional nature of biological targets, such as enzymes and receptors, which often interact preferentially with one enantiomer over the other. Consequently, the development of single-enantiomer chiral drugs is a critical aspect of modern pharmaceutical research, aiming to maximize therapeutic efficacy while minimizing off-target effects.[1][2][3]

Therapeutic Applications of Chiral Thioester Compounds

Chiral thioesters have emerged as promising candidates for a range of therapeutic areas, primarily due to their ability to act as potent and selective enzyme inhibitors. Their electrophilic carbonyl group can form covalent or non-covalent interactions with key amino acid residues within the active site of an enzyme, leading to modulation of its activity.

Enzyme Inhibition

A significant area of investigation for chiral thioesters is in the development of enzyme inhibitors. The stereochemistry of these compounds plays a crucial role in their binding affinity and inhibitory potency.

Protease Inhibitors: Cysteine proteases, which play critical roles in various diseases including cancer and infectious diseases, are a key target for thioester-based inhibitors. The active site of these enzymes contains a nucleophilic cysteine residue that can react with the electrophilic carbonyl of a thioester. The chirality of the inhibitor dictates the precise orientation within the active site, influencing the efficiency of this interaction. For instance, a library of thiocarbazates was synthesized and shown to have a significant preference for the papain family of cysteine proteases, with several potent inhibitors of Cathepsin L and S identified.[4] The design and synthesis of these inhibitors often involve creating a "warhead" that covalently modifies the active site cysteine.[4]

Kinase Inhibitors: Protein kinases are another important class of enzymes targeted in drug discovery, particularly in oncology. Chiral 2,4-substituted pyrrolo[2,3-d]pyrimidines, which can be considered thioether derivatives, have been identified as potent and selective inhibitors of Leucine-Rich Repeat Kinase 2 (LRRK2), a target in Parkinson's disease.[5] Structure-activity relationship (SAR) studies have demonstrated that the stereochemistry of substituents on the pyrrolopyrimidine core is critical for both potency and selectivity. For example, the (S)-cyclopropylethylamine analog of one lead compound showed comparable potency to the parent molecule.[5]

Cholinesterase Inhibitors: Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are key enzymes in the nervous system, and their inhibition is a therapeutic strategy for Alzheimer's disease. Chiral thioureas have been designed and synthesized as potent anticholinesterase inhibitors.[6] In one study, it was found that the (S)-configuration of a particular chiral thiourea was the most potent against BChE.[6] The stereoselectivity of these interactions is crucial for achieving the desired therapeutic effect while minimizing side effects.

The following table summarizes the inhibitory activities of selected chiral thioester and related compounds against various enzymes.

| Compound Class | Target Enzyme | Chiral Center Configuration | IC50 (µM) | Reference |

| Pyrrolo[2,3-d]pyrimidine | LRRK2 (G2019S) | (S)-cyclopropylethylamine | 0.40 | [5] |

| Pyrrolo[2,3-d]pyrimidine | LRRK2 (G2019S) | (R)-cyclopropylethylamine | >10 | [5] |

| Benzyl thiourea derivative | Butyrylcholinesterase (BChE) | S | 1.46 | [6] |

| Benzyl thiourea derivative | Butyrylcholinesterase (BChE) | R | >100 | [6] |

| Thiocarbazate | Cathepsin L | Not Specified | Potent Inhibition | [4] |

| Thiocarbazate | Cathepsin S | Not Specified | Potent Inhibition | [4] |

Signaling Pathways Modulated by Chiral Thioester Compounds

The therapeutic effects of chiral thioester enzyme inhibitors are ultimately mediated by their influence on intracellular signaling pathways. By inhibiting a key enzyme, these compounds can disrupt a cascade of events that contribute to the pathophysiology of a disease.

Kinase Signaling Pathways: The inhibition of kinases like LRRK2 by chiral pyrrolo[2,3-d]pyrimidines directly impacts downstream signaling events. LRRK2 is a complex enzyme with both kinase and GTPase domains, and its hyperactivity is linked to neuronal cell death in Parkinson's disease. Inhibition of LRRK2 kinase activity is expected to modulate pathways involved in vesicular trafficking, autophagy, and protein synthesis, although the precise downstream effects of these chiral inhibitors are still under investigation. A simplified representation of this is the inhibition of the PI3K/AKT/mTOR signaling pathway, which is often dysregulated in cancer.[7] Thiazole-containing compounds have shown inhibitory effects on this pathway.[7]

Below is a conceptual diagram illustrating the inhibition of a generic kinase signaling pathway by a chiral thioester inhibitor.

Inhibition of a Kinase Signaling Pathway.

Protease-Mediated Signaling: The inhibition of proteases like cathepsins can have profound effects on signaling pathways involved in cancer progression and inflammation. Cathepsins are involved in the degradation of the extracellular matrix, which is a critical step in tumor invasion and metastasis. By inhibiting these enzymes, chiral thioester compounds can potentially block these processes. Furthermore, some proteases are involved in the activation of signaling molecules, and their inhibition can therefore dampen pro-inflammatory or pro-cancerous signaling cascades.

The following diagram illustrates a general workflow for the discovery and evaluation of chiral thioester enzyme inhibitors.

Drug Discovery Workflow for Chiral Thioesters.

Experimental Protocols

The development of chiral thioester drug candidates relies on robust and reproducible experimental methods for their synthesis and biological evaluation.

General Procedure for the Enantioselective Synthesis of Thioesters

The enantioselective synthesis of chiral thioesters can be achieved through various methods, including the use of chiral auxiliaries, chiral catalysts, or enzymatic resolutions. A general protocol for the synthesis of thio-substituted cyclobutanes via a sulfa-Michael addition using a chiral organocatalyst has been reported.[8][9]

Materials:

-

Cyclobutene derivative

-

Thiol

-

Chiral cinchona-based squaramide catalyst

-

DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene)

-

Anhydrous solvent (e.g., toluene, dichloromethane)

Procedure:

-

To a solution of the cyclobutene derivative (1.0 equiv) and the thiol (1.2 equiv) in the chosen anhydrous solvent at the desired temperature (e.g., -20 °C to room temperature), add the chiral cinchona-based squaramide catalyst (0.1 equiv).

-

Stir the reaction mixture for a specified period (e.g., 24-48 hours) while monitoring the progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Upon completion, quench the reaction and remove the solvent under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the enantioenriched thio-substituted cyclobutane.

-

Determine the diastereomeric ratio (dr) and enantiomeric excess (er) of the product by chiral HPLC analysis.

General Procedure for Biochemical Assay of Enzyme Inhibition (IC50 Determination)

The inhibitory potency of chiral thioester compounds is typically determined by measuring their half-maximal inhibitory concentration (IC50) against the target enzyme.

Materials:

-

Target enzyme

-

Substrate for the enzyme (preferably a fluorogenic or chromogenic substrate)

-

Assay buffer (specific to the enzyme)

-

Chiral thioester inhibitor stock solutions (in DMSO)

-

96-well microplate

-

Plate reader (fluorometer or spectrophotometer)

Procedure:

-

Prepare a series of dilutions of the chiral thioester inhibitor in the assay buffer.

-

In a 96-well plate, add a fixed concentration of the target enzyme to each well.

-

Add the different concentrations of the inhibitor to the wells and incubate for a specific period (pre-incubation) to allow for binding to the enzyme.

-

Initiate the enzymatic reaction by adding the substrate to each well.

-

Monitor the rate of product formation over time using the plate reader.

-

Calculate the percentage of inhibition for each inhibitor concentration relative to a control with no inhibitor.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.[10][11]

Conclusion

Chiral thioester compounds represent a promising and versatile class of molecules for the development of novel therapeutics. Their unique chemical reactivity and the profound impact of stereochemistry on their biological activity provide a rich platform for the design of potent and selective enzyme inhibitors. Further exploration into their mechanisms of action and the signaling pathways they modulate will undoubtedly uncover new therapeutic opportunities. The detailed experimental protocols and compiled data within this guide are intended to facilitate and inspire continued research in this exciting area of drug discovery.

References

- 1. Thioester - Wikipedia [en.wikipedia.org]

- 2. Deciphering complexity of GPCR signaling and modulation: implications and perspectives for drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. GPCR signalling from within the cell - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Design, Synthesis and Biological Evaluation of a Library of Thiocarbazates and their Activity as Cysteine Protease Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Synthesis of Chiral Nonracemic Tertiary α-Thio and α-Sulfonyl Acetic Esters via SN2 reactions of Tertiary Mesylates - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Enantioselective synthesis of 1,2-disubstituted thiocyclobutanes via Michael addition - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 9. Enantioselective synthesis of 1,2-disubstituted thiocyclobutanes via Michael addition - PMC [pmc.ncbi.nlm.nih.gov]

- 10. biorxiv.org [biorxiv.org]

- 11. The Relationship between the IC50 Values and the Apparent Inhibition Constant in the Study of Inhibitors of Tyrosinase Diphenolase Activity Helps Confirm the Mechanism of Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

The Rise and Fall of a Dual-Action Idea: A Technical Guide to Vasopeptidase Inhibitors

For Researchers, Scientists, and Drug Development Professionals

The concept of simultaneously targeting multiple pathological pathways with a single molecule has long been a holy grail in drug development. Vasopeptidase inhibitors emerged from this ambition, offering a novel approach to treating cardiovascular diseases like hypertension and heart failure by dually inhibiting two key enzymes: angiotensin-converting enzyme (ACE) and neutral endopeptidase (NEP). This technical guide provides an in-depth exploration of the discovery, development, mechanism of action, and clinical journey of these promising yet ultimately challenging therapeutic agents.

The Core Concept: A Two-Pronged Attack on Cardiovascular Disease

Vasopeptidase inhibitors were designed to modulate two critical systems in cardiovascular homeostasis: the renin-angiotensin-aldosterone system (RAAS) and the natriuretic peptide system.

-

ACE Inhibition: By blocking ACE, these inhibitors prevent the conversion of angiotensin I to the potent vasoconstrictor angiotensin II. This leads to vasodilation, reduced aldosterone secretion, and decreased sodium and water retention, collectively lowering blood pressure.

-

NEP Inhibition: NEP is the primary enzyme responsible for the degradation of natriuretic peptides (atrial natriuretic peptide [ANP], brain natriuretic peptide [BNP], and C-type natriuretic peptide [CNP]). By inhibiting NEP, vasopeptidase inhibitors increase the levels of these peptides, which promote vasodilation, natriuresis, and diuresis, further contributing to blood pressure reduction and unloading the heart.

The synergistic action of ACE and NEP inhibition was theorized to offer superior cardiovascular protection compared to targeting either pathway alone.

Key Players in Vasopeptidase Inhibition: A Quantitative Overview

Several vasopeptidase inhibitors have been developed and investigated. The most notable are omapatrilat, and more recently, the angiotensin receptor-neprilysin inhibitor (ARNI) sacubitril, which is co-formulated with the angiotensin receptor blocker (ARB) valsartan.

| Inhibitor | Target | IC50 | Ki |

| Omapatrilat | ACE | 5 nM | 0.64 nM |

| NEP | 8 nM | 0.45 nM | |

| LBQ657 (active metabolite of Sacubitril) | NEP | 5 nM | - |

IC50: Half-maximal inhibitory concentration; Ki: Inhibition constant.

Signaling Pathways and Experimental Workflow

The dual mechanism of action of vasopeptidase inhibitors impacts two interconnected signaling pathways. The following diagrams illustrate these pathways and a typical experimental workflow for evaluating these inhibitors.

Caption: Dual inhibition of ACE and NEP by vasopeptidase inhibitors.

Caption: Experimental workflow for vasopeptidase inhibitor development.

Clinical Development and Outcomes: A Tale of Efficacy and a Critical Side Effect

The clinical development of vasopeptidase inhibitors has been a journey of both significant promise and notable setbacks.

Omapatrilat: High Hopes and a Hard Stop

Omapatrilat was the frontrunner in the vasopeptidase inhibitor class and underwent extensive clinical investigation for hypertension and heart failure.

Hypertension: The OCTAVE Trial

The Omapatrilat Cardiovascular Treatment Assessment Versus Enalapril (OCTAVE) trial was a large-scale study comparing omapatrilat to the ACE inhibitor enalapril in over 25,000 patients with hypertension.[1][2][3]

| Outcome | Omapatrilat | Enalapril | p-value |

| Systolic Blood Pressure Reduction at Week 8 | Greater by 3.6 mmHg | - | <0.001 |

| Adjunctive Antihypertensive Therapy Use by Week 24 | 19% | 27% | <0.001 |

| Incidence of Angioedema | 2.17% | 0.68% | - |

While omapatrilat demonstrated superior blood pressure-lowering efficacy, it was associated with a significantly higher incidence of angioedema, a potentially life-threatening swelling of the deep layers of the skin and mucous membranes.[1][2][3] This adverse effect ultimately led to the discontinuation of its development.

Heart Failure: The OVERTURE Trial

The Omapatrilat Versus Enalapril Randomized Trial of Utility in Reducing Events (OVERTURE) compared omapatrilat to enalapril in nearly 6,000 patients with chronic heart failure.[4][5]

| Outcome | Hazard Ratio (Omapatrilat vs. Enalapril) | 95% Confidence Interval | p-value |

| Primary Endpoint (Death or HF Hospitalization) | 0.94 | 0.86 - 1.03 | 0.187 |

| Cardiovascular Death or Hospitalization | 0.91 | - | 0.024 |

| All-Cause Mortality | 0.94 | 0.83 - 1.07 | 0.339 |

Omapatrilat did not show superiority over enalapril for the primary endpoint, although some secondary analyses suggested potential benefits.[4][5] However, the increased risk of angioedema remained a significant concern.

Sacubitril/Valsartan: A New Chapter with a Modified Approach

Learning from the experience with omapatrilat, a new strategy emerged: combining a neprilysin inhibitor with an angiotensin receptor blocker (ARB) instead of an ACE inhibitor. This approach, embodied by sacubitril/valsartan (Entresto®), aims to mitigate the risk of angioedema by avoiding the dual potentiation of bradykinin that occurs with combined ACE and NEP inhibition.

Heart Failure: The PARADIGM-HF Trial

The Prospective comparison of ARNI with ACEI to Determine Impact on Global Mortality and morbidity in Heart Failure (PARADIGM-HF) trial was a landmark study that compared sacubitril/valsartan to enalapril in over 8,000 patients with heart failure with reduced ejection fraction (HFrEF).[6][7]

| Outcome | Hazard Ratio (Sacubitril/Valsartan vs. Enalapril) | 95% Confidence Interval | p-value |

| Primary Endpoint (CV Death or HF Hospitalization) | 0.80 | 0.73 - 0.87 | <0.001 |

| Cardiovascular Death | 0.80 | 0.71 - 0.89 | <0.001 |

| Hospitalization for Heart Failure | 0.79 | - | - |

| All-Cause Mortality | 0.84 | - | - |

The PARADIGM-HF trial demonstrated the superiority of sacubitril/valsartan over enalapril in reducing the risk of cardiovascular death and hospitalization for heart failure in patients with HFrEF, leading to its approval and widespread clinical use.[6][7]

Experimental Protocols: A Guide to Key Assays

The development of vasopeptidase inhibitors relies on a series of well-defined in vitro and in vivo assays to characterize their potency, efficacy, and safety.

In Vitro Enzyme Inhibition Assays

ACE Inhibition Assay (Fluorometric Method)

This assay measures the ability of a compound to inhibit the activity of ACE.

-

Principle: A synthetic fluorogenic substrate is cleaved by ACE, releasing a fluorescent product. The rate of fluorescence increase is proportional to ACE activity.

-

Materials:

-

Angiotensin-Converting Enzyme (from rabbit lung)

-

Fluorogenic substrate (e.g., o-aminobenzoylglycyl-p-nitrophenylalanylproline)

-

Assay buffer (e.g., Tris-HCl with ZnCl2)

-

Test compound and a known ACE inhibitor (e.g., captopril) as a positive control

-

Microplate reader with fluorescence detection

-

-

Procedure:

-

Prepare serial dilutions of the test compound and positive control.

-

In a 96-well plate, add the assay buffer, ACE enzyme, and either the test compound, positive control, or vehicle (negative control).

-

Pre-incubate the mixture at 37°C.

-

Initiate the reaction by adding the fluorogenic substrate.

-

Measure the fluorescence intensity at regular intervals.

-

Calculate the rate of reaction and determine the percent inhibition for each concentration of the test compound.

-

Calculate the IC50 value by plotting percent inhibition against the logarithm of the compound concentration.

-

NEP Inhibition Assay

The protocol for the NEP inhibition assay is analogous to the ACE inhibition assay, with the following modifications:

-

Enzyme: Neutral endopeptidase

-

Substrate: A specific fluorogenic substrate for NEP

-

Positive Control: A known NEP inhibitor (e.g., thiorphan)

In Vivo Efficacy Models

Spontaneously Hypertensive Rat (SHR) Model

The SHR is a widely used genetic model of essential hypertension.

-

Principle: To evaluate the antihypertensive effect of a test compound in a model that mimics human essential hypertension.

-

Procedure:

-

Acclimate adult male SHRs to the housing conditions and blood pressure measurement procedures.

-

Measure baseline systolic and diastolic blood pressure using a non-invasive tail-cuff method or via telemetry.

-

Administer the test compound or vehicle orally or via another appropriate route.

-

Measure blood pressure at various time points after administration.

-

Compare the change in blood pressure in the treated group to the vehicle-treated control group.

-

Animal Models of Heart Failure

Several models can be used to induce heart failure in animals to test the efficacy of new drugs.

-

Coronary Artery Ligation: This surgical procedure in rodents or larger animals induces a myocardial infarction, leading to left ventricular remodeling and heart failure over time.

-

Pressure Overload (e.g., Transaortic Constriction): Surgically narrowing the aorta increases the afterload on the left ventricle, causing hypertrophy and eventual progression to heart failure.

-

Volume Overload (e.g., Aortocaval Fistula): Creating a shunt between the aorta and vena cava increases venous return to the heart, leading to volume overload-induced heart failure.

In these models, efficacy is assessed by measuring changes in cardiac function (e.g., ejection fraction, cardiac output), neurohormonal activation, and survival.

Conclusion: Lessons Learned and Future Directions

The story of vasopeptidase inhibitors is a powerful case study in drug development, highlighting the potential of innovative, multi-targeted approaches while underscoring the critical importance of a thorough understanding of pharmacology and potential side effects. The initial promise of dual ACE/NEP inhibition with omapatrilat was ultimately overshadowed by the unacceptable risk of angioedema. However, the lessons learned from this experience paved the way for the successful development of the ARNI sacubitril/valsartan, which has become a cornerstone of therapy for heart failure with reduced ejection fraction.

Future research in this area may focus on developing novel vasopeptidase inhibitors with an improved safety profile, potentially by targeting different enzymes in the RAAS and natriuretic peptide systems or by designing molecules with greater selectivity to minimize off-target effects. The journey of vasopeptidase inhibitors serves as a reminder that even in the face of setbacks, persistent and innovative research can lead to significant advances in the treatment of cardiovascular disease.

References

- 1. Omapatrilat and enalapril in patients with hypertension: the Omapatrilat Cardiovascular Treatment vs. Enalapril (OCTAVE) trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchwithrutgers.com [researchwithrutgers.com]

- 3. | BioWorld [bioworld.com]

- 4. Comparison of omapatrilat and enalapril in patients with chronic heart failure: the Omapatrilat Versus Enalapril Randomized Trial of Utility in Reducing Events (OVERTURE) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. medscape.com [medscape.com]

- 6. Effects of Sacubitril/Valsartan in the PARADIGM-HF Trial (Prospective Comparison of ARNI with ACEI to Determine Impact on Global Mortality and Morbidity in Heart Failure) According to Background Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. entrestohcp.com [entrestohcp.com]

Safety, handling, and storage of (R)-2-Acetylthio-3-phenylpropionic Acid

Topic: Safety, Handling, and Storage of (R)-2-Acetylthio-3-phenylpropionic Acid Audience: Researchers, scientists, and drug development professionals.

Safety and Hazard Information

This compound is a compound that requires careful handling due to its potential health hazards. The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides a framework for understanding these hazards.

Based on available data for the compound and its analogues, it is classified as causing skin and eye irritation.[1] For a related compound, Ethyl R-2-Acetylthio-3-phenylpropionate, it is also classified as harmful if swallowed and may cause respiratory irritation.

Table 1: GHS Hazard Classification

| Hazard Class | Hazard Category | Hazard Statement | Source |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | [1] |

| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation | [1] |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed | |

| Specific target organ toxicity — single exposure | Category 3 | H335: May cause respiratory irritation |

Handling and Storage

Proper handling and storage procedures are critical to ensure the safety of laboratory personnel and the integrity of the compound.

Handling

Personnel should always handle this compound in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation exposure. Direct contact with the skin and eyes should be avoided by using appropriate personal protective equipment (PPE).

Table 2: Recommended Personal Protective Equipment (PPE)

| Type | Specification |

| Eye Protection | Safety glasses with side-shields or chemical goggles. |

| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber). |

| Skin and Body Protection | Laboratory coat. |

| Respiratory Protection | Use a NIOSH-approved respirator with an appropriate cartridge if ventilation is inadequate or for handling large quantities. |

Storage

This compound should be stored in a tightly closed container in a cool, dry, and well-ventilated area. Some suppliers recommend a specific storage temperature of 2-8°C. It should be kept away from incompatible materials such as strong oxidizing agents.

Experimental Protocols

Detailed experimental protocols for the use of this compound are not widely available in published literature. Researchers developing protocols should perform a thorough literature search for related compounds and conduct a comprehensive risk assessment.

General Laboratory Handling Workflow for a Solid Chemical

Figure 1. A generalized workflow for the safe handling of a solid chemical in a laboratory setting.

First Aid Measures

In the event of exposure, immediate action is necessary.

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.

-

Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention.

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek medical attention.

Fire Fighting and Accidental Release Measures

Fire Fighting Measures

In case of a fire involving this compound, use a dry chemical, carbon dioxide, water spray, or alcohol-resistant foam to extinguish the flames. Firefighters should wear self-contained breathing apparatus and full protective gear.

Accidental Release Measures

For a small spill, carefully sweep up the solid material, avoiding dust formation, and place it in a suitable, closed container for disposal. Ensure adequate ventilation. For a large spill, evacuate the area and follow emergency procedures. Do not let the product enter drains.

Emergency Response Protocol for Accidental Exposure or Spill

Figure 2. A flowchart outlining the general emergency response for a chemical exposure or spill in a laboratory.

Signaling Pathways and Biological Activity

There is currently a lack of publicly available information on the specific signaling pathways or detailed biological activities of this compound. Researchers interested in the pharmacological effects of this compound should consider conducting preliminary in vitro and in vivo studies to elucidate its mechanism of action.

Conclusion

This compound is a research chemical that requires careful handling and adherence to standard laboratory safety protocols. While comprehensive toxicological data is not available, the existing information indicates that it is an irritant and may be harmful if swallowed. All personnel should be familiar with the information in the Safety Data Sheet and follow the recommended handling, storage, and emergency procedures outlined in this guide.

References

Methodological & Application

Application Notes & Protocols: Enantioselective Synthesis of Chiral Phenylpropanoic Acids

Audience: Researchers, scientists, and drug development professionals.

Introduction: Chiral 2-arylpropanoic acids, commonly known as "profens," are a critical class of non-steroidal anti-inflammatory drugs (NSAIDs). The biological activity of these compounds is highly dependent on their stereochemistry, with the (S)-enantiomer typically exhibiting the desired therapeutic effect while the (R)-enantiomer is often less active or contributes to side effects. Consequently, developing efficient enantioselective methods to synthesize single-enantiomer profens like (S)-Naproxen and (S)-Ibuprofen is of paramount importance in the pharmaceutical industry. This document outlines key protocols and data for the asymmetric synthesis of these valuable compounds, with a primary focus on transition metal-catalyzed asymmetric hydrogenation.

General Workflow for Enantioselective Synthesis

The overall process for synthesizing and verifying an enantiomerically enriched chiral compound follows a standardized workflow, from the initial reaction setup to the final analysis of the product's stereochemical purity.

Application Notes and Protocols for Crystallization-Induced Chiral Inversion of Propionic Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the deracemization of propionic acid derivatives and other chiral molecules through crystallization-induced chiral inversion methodologies. These techniques are powerful tools for obtaining enantiomerically pure compounds, which is of critical importance in the pharmaceutical industry, as the biological activity of chiral drugs often resides in a single enantiomer.

Introduction to Crystallization-Induced Chiral Inversion

Crystallization-Induced Chiral Inversion is a deracemization process where a dynamic equilibrium between two enantiomers in solution is coupled with the selective crystallization of one of those enantiomers. The continuous removal of the desired enantiomer from the solution via crystallization shifts the equilibrium, leading to the conversion of the undesired enantiomer into the desired one in the solution phase, which then crystallizes. This process can theoretically convert a racemic mixture into a single enantiomer in high yield and enantiomeric excess.

A key requirement for this process is that the chiral compound can racemize in the solution phase. This is often achieved by the addition of a catalytic amount of a base or acid. The crystallization of the desired enantiomer can be initiated by seeding, or it can occur spontaneously.

While direct crystallization-induced chiral inversion in a synthetic step has been reported, more robust and widely applicable methods for achieving deracemization through the interplay of crystallization and solution-phase racemization include Viedma Ripening (Attrition-Enhanced Deracemization) and Temperature Cycling. These techniques provide excellent control over the final chiral outcome.

Key Methodologies and Protocols

This section details the experimental protocols for two powerful crystallization-induced deracemization techniques: Viedma Ripening and Temperature Cycling.

Viedma Ripening (Attrition-Enhanced Deracemization)

Viedma Ripening is a process where a slurry of a racemic conglomerate (a mixture of crystals of the pure enantiomers) is subjected to continuous grinding in the presence of a racemizing agent. The grinding creates a distribution of crystal sizes, and through a process analogous to Ostwald ripening, smaller crystals dissolve and recrystallize onto larger ones. The combination of attrition, dissolution, recrystallization, and racemization in solution leads to the amplification of an initial small enantiomeric excess, eventually resulting in a solid phase of a single enantiomer.

This protocol is adapted from the deracemization of N-(4-chlorobenzylidene)phenylalanine, a derivative of the natural amino acid phenylalanine.

Materials:

-

Racemic N-(4-chlorobenzylidene)phenylalanine

-

Methanol (MeOH)

-

1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

-

Glass beads (e.g., 3 mm diameter)

-

Round-bottom flask

-

Magnetic stirrer

Procedure:

-

Suspend a nearly racemic mixture of the amino acid derivative (e.g., 3.2 g) in methanol (10.0 g) in a round-bottom flask.[1]

-

Add glass beads (6.0 g) to the suspension.[1]

-

Stir the suspension vigorously using a magnetic stirrer (e.g., 600 rpm) at ambient temperature to allow for efficient grinding of the crystals.[1]

-

After establishing a solid-liquid equilibrium, initiate the racemization in the solution by adding a catalytic amount of DBU (e.g., 10 mol % with respect to the substrate).[1]

-

Monitor the enantiomeric excess (ee) of the solid phase over time by taking small samples of the slurry, filtering, and analyzing the solid by chiral HPLC.

Quantitative Data:

The following table summarizes typical results for attrition-enhanced deracemization.

| Compound | Solvent | Catalyst (mol%) | Grinding | Time | Initial ee (%) | Final ee (%) |

| N-(4-chlorobenzylidene)phenylalanine | MeOH | 10% DBU | Glass beads | Several days | ~1-5 | >99 |

| N-(2-methylbenzylidene)-phenylglycine amide | MeCN | DBU | Glass beads | ~7 days | slightly enriched | >99.9 |

Logical Workflow for Viedma Ripening:

Caption: Workflow of Viedma Ripening showing the interplay between solution and solid phases.

Temperature Cycling

Temperature cycling is another effective method for deracemization. In this technique, a slurry of the racemic conglomerate is subjected to repeated temperature cycles. During the heating phase, a portion of the crystals dissolves, and upon cooling, crystallization occurs. In the presence of a racemizing agent, the dissolved material can racemize in solution. A small initial enantiomeric imbalance will be amplified over many cycles, as the major enantiomer crystallizes out preferentially, driving the equilibrium in the solution phase.

This protocol is a general guide based on published procedures for compounds like N-(2-methylbenzylidene)-phenylglycine amide.

Materials:

-

Racemic compound (e.g., N-(2-methylbenzylidene)-phenylglycine amide)

-

Appropriate solvent (e.g., acetonitrile or a mixture of isopropanol/acetonitrile)

-

Racemizing agent (e.g., DBU)

-

Jacketed reaction vessel with a temperature controller

-

Stirrer

Procedure:

-

Prepare a saturated solution of the racemic compound in the chosen solvent at the lower temperature of the cycle (e.g., 30°C).

-

Add an excess of the racemic solid to create a slurry with a specific density. A small enantiomeric enrichment can be introduced by adding a small amount of the pure desired enantiomer.

-

Add the racemizing agent to the slurry.

-

Begin the temperature cycling. A typical cycle consists of:

-

Repeat the cycles until the desired enantiomeric excess is achieved in the solid phase.

-

Monitor the progress by periodically sampling the slurry and analyzing the solid by chiral HPLC.

Quantitative Data:

The following table presents typical data for deracemization via temperature cycling.

| Compound | Solvent | Catalyst | Temperature Cycle (°C) | Number of Cycles | Initial ee (%) | Final ee (%) |

| N-(2-methylbenzylidene)-phenylglycine amide | IPA/ACN (95/5) | DBU | 30 - 41 | ~20-40 | 5-10 | >98 |

| N-(2-methylbenzylidene)-phenylglycine amide | Acetonitrile | DBU | 20 - 50 | Variable | 4 | >95 |

Experimental Workflow for Temperature Cycling:

Caption: Experimental workflow for deracemization via temperature cycling.

Application to Propionic Acid Derivatives

The methodologies described above are applicable to 2-arylpropionic acids (profens), a major class of non-steroidal anti-inflammatory drugs (NSAIDs), provided they can form a conglomerate and a suitable racemization catalyst is employed. For instance, the deracemization of naproxen has been demonstrated using attrition-enhanced methods.[3] The key is to establish conditions where the rate of racemization in solution is sufficiently fast relative to the crystallization kinetics.

A notable example of a direct crystallization-induced chiral inversion is the synthesis of (S)-2-acetylthio-3-phenylpropanoic acid. In this process, the undesired (S)-2-bromo-3-phenylpropanoic acid is converted to the (R)-enantiomer with high enantiomeric excess (96-99%) through crystallization-induced chiral inversion.[4][5] This transformation is a key step in an efficient synthesis starting from the inexpensive L-phenylalanine.[4][5]

Conclusion

Crystallization-induced chiral inversion, particularly through robust techniques like Viedma Ripening and Temperature Cycling, offers a powerful and efficient means to obtain enantiomerically pure propionic acid derivatives and other chiral compounds. These methods are scalable and can lead to high yields and excellent enantiopurity, making them highly attractive for industrial applications in the pharmaceutical and fine chemical sectors. The choice of method and the optimization of experimental parameters are crucial for successful deracemization and depend on the specific properties of the target molecule.

References

- 1. repository.ubn.ru.nl [repository.ubn.ru.nl]

- 2. Research Collection | ETH Library [research-collection.ethz.ch]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Crystallization-induced chiral inversion as the key step for synthesis of (S)-2-acetylthio-3-phenylpropanoic acid from l-phenylalanine - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Synthesis of (S)-2-acetylthio-3-phenylpropanoic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed, step-by-step protocol for the synthesis of (S)-2-acetylthio-3-phenylpropanoic acid, a key intermediate in the development of various pharmaceuticals. The synthesis commences with the readily available and inexpensive amino acid, L-phenylalanine, and proceeds through a three-step sequence involving diazotization/bromination, a pivotal crystallization-induced chiral inversion, and a final nucleophilic substitution. This method offers a cost-effective and stereoselective route to the target compound. All quantitative data are summarized for clarity, and experimental procedures are described in detail.

Introduction

(S)-2-acetylthio-3-phenylpropanoic acid is a crucial building block in the synthesis of pharmaceutically active compounds, notably as an intermediate for vasopeptidase inhibitors used in the treatment of hypertension and congestive heart failure.[1] Traditional synthetic routes often utilize the more expensive D-phenylalanine.[1] The protocol outlined here presents an efficient alternative starting from the natural and more economical L-phenylalanine.[1][2][3] The key to this process is a crystallization-induced dynamic resolution which allows for the inversion of stereochemistry at a critical intermediate stage.[1][2]

Overall Synthetic Scheme

The synthesis of (S)-2-acetylthio-3-phenylpropanoic acid from L-phenylalanine is accomplished in three main steps:

-

Step 1: Synthesis of (S)-2-bromo-3-phenylpropanoic acid via diazotization and bromination of L-phenylalanine.

-

Step 2: Chiral Inversion to (R)-2-bromo-3-phenylpropanoic acid through a crystallization-induced diastereomeric resolution using (R)-bornylamine.

-

Step 3: Synthesis of (S)-2-acetylthio-3-phenylpropanoic acid by nucleophilic substitution of the (R)-bromo intermediate with potassium thioacetate.

Data Presentation

Table 1: Summary of Yields and Purity for the Synthetic Steps

| Step | Product | Starting Material | Typical Yield (%) | Enantiomeric Excess (ee) (%) |

| 1 | (S)-2-bromo-3-phenylpropanoic acid | L-phenylalanine | Not specified in detail | Not specified in detail |

| 2 | (R)-2-bromo-3-phenylpropanoic acid | (S)-2-bromo-3-phenylpropanoic acid | 78% (of the diastereomeric salt) | 96-98% |

| 3 | (S)-2-acetylthio-3-phenylpropanoic acid | (R)-2-bromo-3-phenylpropanoic acid | 87-90% | 92-95% (can be >99% after recrystallization) |

Table 2: Physicochemical and Spectroscopic Data for (S)-2-acetylthio-3-phenylpropanoic acid

| Property | Value |

| Molecular Formula | C₁₁H₁₂O₃S |

| Molecular Weight | 224.28 g/mol |

| Melting Point | 41-43 °C |

| Optical Rotation | Not specified |

| ¹H NMR (CDCl₃, 400 MHz) | Expected δ (ppm): 7.35-7.20 (m, 5H, Ar-H), 4.45 (dd, 1H, J = 8.0, 6.0 Hz, CH-S), 3.30 (dd, 1H, J = 14.0, 6.0 Hz, Ph-CH₂), 3.15 (dd, 1H, J = 14.0, 8.0 Hz, Ph-CH₂), 2.35 (s, 3H, COCH₃), 11.0-12.0 (br s, 1H, COOH) |

| ¹³C NMR (CDCl₃, 100 MHz) | Expected δ (ppm): 195.0 (C=O, acetyl), 176.0 (C=O, acid), 136.0 (Ar-C), 129.5 (Ar-CH), 128.5 (Ar-CH), 127.0 (Ar-CH), 48.0 (CH-S), 40.0 (Ph-CH₂), 30.0 (COCH₃) |

Note: NMR data is predicted based on closely related structures and general chemical shift knowledge as explicit experimental data was not available in the searched literature.

Experimental Protocols

Step 1: Synthesis of (S)-2-bromo-3-phenylpropanoic acid

This procedure involves the diazotization of the amino group of L-phenylalanine, followed by substitution with bromide. The reaction proceeds with overall retention of stereochemistry.[4]

Materials:

-

L-phenylalanine

-

48% Hydrobromic acid (HBr)

-

Sodium nitrite (NaNO₂)

-

Ice bath

-

Dichloromethane (CH₂Cl₂) or other suitable organic solvent for extraction

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Rotary evaporator

Procedure:

-

In a well-ventilated fume hood, dissolve L-phenylalanine in 48% HBr.

-

Cool the solution to 0-5 °C using an ice bath with constant stirring.

-

Slowly add an aqueous solution of sodium nitrite dropwise, maintaining the temperature below 5 °C. The addition should be controlled to minimize the evolution of brown nitrogen oxide fumes.

-

After the addition is complete, continue stirring the reaction mixture at 0-5 °C for a specified time (typically 1-2 hours) and then allow it to warm to room temperature.

-

Extract the product from the aqueous solution using a suitable organic solvent such as dichloromethane.

-

Combine the organic extracts, dry over anhydrous sodium sulfate, and filter.

-

Remove the solvent under reduced pressure using a rotary evaporator to yield crude (S)-2-bromo-3-phenylpropanoic acid. Further purification may be performed by recrystallization if necessary.

Step 2: Crystallization-Induced Chiral Inversion to (R)-2-bromo-3-phenylpropanoic acid

This key step utilizes a chiral amine, (R)-bornylamine, to form diastereomeric salts. Under specific conditions, the less soluble salt of the (R)-bromo acid crystallizes, driving the equilibrium to favor the formation of the desired (R)-enantiomer.[1]

Materials:

-

(S)-2-bromo-3-phenylpropanoic acid

-

(R)-bornylamine

-

Acetonitrile (CH₃CN)

-

Tetraethylammonium bromide (TEAB)

-

Methanesulfonic acid

-

Methyl tert-butyl ether (MTBE)

-

Water

Procedure:

-

To a solution of (S)-2-bromo-3-phenylpropanoic acid in acetonitrile, add tetraethylammonium bromide as a bromide source.

-

Slowly add a solution of (R)-bornylamine (approximately 0.95-1.0 equivalents) in acetonitrile to the mixture at 50-60 °C over a period of 24 hours.

-

Continue to stir the resulting slurry for an additional 24 hours at the same temperature.

-

Cool the mixture to room temperature and filter the solid precipitate, which is the (R)-bornylamine salt of (R)-2-bromo-3-phenylpropanoic acid.

-

Wash the collected solid with cold acetonitrile and dry.

-

To isolate the free acid, dissolve the diastereomeric salt in water and acidify with methanesulfonic acid.

-

Extract the (R)-2-bromo-3-phenylpropanoic acid with MTBE.

-

Dry the organic extract and evaporate the solvent to obtain the product with high enantiomeric excess (typically 96-98% ee).[1]

Step 3: Synthesis of (S)-2-acetylthio-3-phenylpropanoic acid

The final step is a nucleophilic substitution (Sₙ2) reaction where the bromide in (R)-2-bromo-3-phenylpropanoic acid is displaced by the thioacetate anion with inversion of configuration, yielding the desired (S)-product.[1][3]

Materials:

-

(R)-2-bromo-3-phenylpropanoic acid

-

Potassium thioacetate (KSAc)

-

A suitable solvent (e.g., acetone or dimethylformamide)

-

Dilute hydrochloric acid (HCl)

-

Ethyl acetate or other suitable extraction solvent

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Heptane (for recrystallization)

Procedure:

-

Dissolve (R)-2-bromo-3-phenylpropanoic acid in a suitable solvent.

-

Add potassium thioacetate to the solution and stir the mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding water.

-

Acidify the aqueous mixture with dilute hydrochloric acid to a pH of approximately 1-2.

-

Extract the product with ethyl acetate.

-